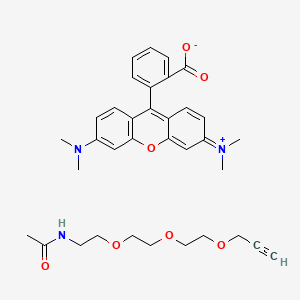

TAMRA-PEG3-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H41N3O7 |

|---|---|

Molecular Weight |

615.7 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |

InChI |

InChI=1S/C24H22N2O3.C11H19NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-14-7-9-16-10-8-15-6-4-12-11(2)13/h5-14H,1-4H3;1H,4-10H2,2H3,(H,12,13) |

InChI Key |

FBWLTTPCIBDGIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG3-Alkyne: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Alkyne is a fluorescent probe that combines a bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a terminal alkyne group via a flexible triethylene glycol (PEG3) spacer. This molecule is a key reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its versatility allows for the specific and efficient labeling of azide-modified biomolecules, enabling their detection and visualization in a variety of applications, including proteomics, cell biology, and drug discovery. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance, ensuring efficient reaction with target molecules.

Core Molecular and Physical Properties

The utility of this compound is defined by its chemical and physical characteristics, which are critical for designing and interpreting experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₇N₃O₇ | [1][2] |

| Molecular Weight | 599.68 g/mol | [2][3] |

| Appearance | Dark red solid | [4] |

| Purity | ≥ 95% (HPLC) | |

| Excitation Maximum (λex) | ~547 - 553 nm | |

| Emission Maximum (λem) | ~575 nm | |

| Molar Extinction Coeff. (ε) | ~92,000 M⁻¹cm⁻¹ | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | Store at -20°C, protect from light and moisture |

Key Applications

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules. This is particularly powerful when combined with metabolic labeling strategies, where cells are supplied with an azide-containing precursor that is incorporated into a specific class of macromolecules.

-

Proteomics: Detection and identification of post-translationally modified proteins, such as glycoproteins and prenylated proteins.

-

Fluorescence Microscopy: Visualization of the localization and dynamics of labeled biomolecules within fixed or living cells.

-

In-Gel Fluorescence Analysis: Sensitive detection of labeled proteins in SDS-PAGE gels, offering a quantitative alternative to traditional staining methods.

-

Flow Cytometry: Quantification of labeled cell populations.

Experimental Workflows and Signaling Pathways

A predominant use of this compound is in the multi-step workflow for the detection of metabolically labeled biomolecules. This experimental design allows researchers to study dynamic cellular processes like protein synthesis, post-translational modifications, and glycan biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In-Gel Fluorescence Detection of Metabolically Labeled Proteins

This protocol describes the detection of newly synthesized or post-translationally modified proteins in a cell lysate.

Materials:

-

Cells of interest cultured with an appropriate azide-modified metabolic precursor (e.g., azidohomoalanine for newly synthesized proteins, or an azide-modified sugar for glycoproteins).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

This compound.

-

Click Chemistry Reaction Buffer Components:

-

Copper(II) Sulfate (CuSO₄).

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand.

-

-

Methanol and Chloroform for protein precipitation.

-

SDS-PAGE loading buffer.

-

Polyacrylamide gels and electrophoresis apparatus.

-

Fluorescence gel imager with appropriate filters for TAMRA.

Methodology:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell pellet in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Reaction:

-

In a microfuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. A typical reaction might include final concentrations of:

-

100 µM this compound

-

1 mM CuSO₄

-

1 mM TCEP or 5 mM Sodium Ascorbate

-

100 µM TBTA

-

-

Adjust the final volume with PBS or lysis buffer.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Protein Precipitation:

-

To remove excess reagents, precipitate the protein by adding 4 volumes of cold methanol and 1.5 volumes of cold chloroform to the reaction mixture.

-

Vortex and add 3 volumes of water. Vortex again.

-

Centrifuge at 14,000 x g for 5 minutes to pellet the protein at the interface.

-

Carefully remove the aqueous top layer, and wash the pellet with cold methanol.

-

Air-dry the protein pellet.

-

-

In-Gel Fluorescence Analysis:

-

Resuspend the dried protein pellet in SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5-10 minutes.

-

Load the sample onto a polyacrylamide gel and perform electrophoresis.

-

After electrophoresis, rinse the gel with deionized water.

-

Visualize the TAMRA-labeled proteins using a fluorescence gel imager with excitation and emission wavelengths appropriate for TAMRA (e.g., excitation at ~532 nm, emission at ~580 nm).

-

Protocol 2: Fluorescence Microscopy of Labeled Cellular Components

This protocol details the in-situ labeling of azide-modified biomolecules in fixed cells for visualization by fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips with an appropriate azide-modified metabolic precursor.

-

Phosphate-Buffered Saline (PBS).

-

Fixative (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

-

Click Reaction Cocktail:

-

This compound (e.g., 5-25 µM).

-

CuSO₄ (e.g., 1 mM).

-

Sodium Ascorbate (e.g., 5 mM).

-

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

-

Fluorescence microscope.

Methodology:

-

Cell Fixation and Permeabilization:

-

Wash cells on coverslips twice with PBS.

-

Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Click Labeling:

-

Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order: this compound, CuSO₄, and finally Sodium Ascorbate to initiate the reaction.

-

Remove the PBS from the coverslips and add the Click Reaction Cocktail, ensuring the cells are fully covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Remove the reaction cocktail and wash the coverslips three times with Wash Buffer.

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with filter sets appropriate for TAMRA and any counterstains used.

-

Conclusion

This compound is a robust and versatile fluorescent probe that is indispensable for the study of biomolecules through click chemistry. Its high fluorescence quantum yield, photostability, and the flexibility afforded by the PEG linker make it an excellent choice for a wide range of applications, from in-gel protein analysis to high-resolution cellular imaging. The detailed protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their scientific endeavors.

References

TAMRA-PEG3-Alkyne Click Chemistry: A Core Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of TAMRA-PEG3-Alkyne and its application in click chemistry. We will cover the core principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, present relevant quantitative data, detail a comprehensive experimental protocol, and illustrate key processes with diagrams to facilitate a thorough understanding for research and development applications.

Core Principles and Molecular Components

Click chemistry describes a class of reactions that are rapid, efficient, stereospecific, and biocompatible.[1] The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2][3] This reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed thermal counterpart.[3]

The this compound reagent is a specialized probe designed for this reaction, with each component serving a distinct purpose:

-

TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye. Its pH-insensitive fluorescence makes it a reliable reporter for visualization and quantification in various biological applications, including fluorescence microscopy and flow cytometry.

-

PEG3 (Triethylene glycol linker): A short, hydrophilic spacer. This polyethylene glycol linker enhances the water solubility of the entire molecule and provides spatial separation between the TAMRA dye and the target biomolecule. This separation minimizes steric hindrance and potential quenching effects, helping to preserve the function of the labeled molecule.

-

Alkyne: The terminal alkyne is the reactive functional group that specifically couples with an azide-modified target molecule in the presence of a copper(I) catalyst.

The fundamental reaction involves the copper(I)-catalyzed cycloaddition between the alkyne group of the TAMRA probe and an azide group on a target molecule, resulting in a stable, covalently linked conjugate.

Caption: The CuAAC reaction covalently links this compound to an azide-modified molecule.

Quantitative Data Presentation

The performance of a fluorescent probe and the efficiency of the conjugation reaction are critical for experimental success. The table below summarizes key quantitative parameters for TAMRA dyes and the CuAAC reaction.

| Parameter | Typical Value | Conditions / Notes |

| Excitation Maximum (λex) | ~546 - 555 nm | Varies slightly upon conjugation. |

| Emission Maximum (λem) | ~565 - 580 nm | Varies slightly upon conjugation. |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | At absorption maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.1 | Can be influenced by conjugation and local environment. |

| CuAAC Reaction Efficiency | > 95% | With optimized reagent concentrations and catalyst. |

| CuAAC Reaction Time | 5 - 60 minutes | At room temperature. |

| Effective pH Range for CuAAC | 4 - 12 | The reaction is highly tolerant of pH variations. |

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for labeling an azide-modified protein with this compound using a CuAAC reaction.

A. Materials and Reagents

-

Azide-Modified Protein: Purified and dissolved in an amine-free, azide-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

This compound: Stock solution (e.g., 10 mM in anhydrous DMSO). Store protected from light.

-

Copper(II) Sulfate (CuSO₄): Stock solution (e.g., 50 mM in deionized water).

-

Copper(I)-Stabilizing Ligand: e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Stock solution (e.g., 50 mM in deionized water). The ligand accelerates the reaction and protects biomolecules from oxidative damage.

-

Reducing Agent: e.g., Sodium Ascorbate. Must be prepared fresh as a stock solution (e.g., 100 mM in deionized water) immediately before use.

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

B. Labeling Procedure

-

Preparation: Bring all reagents to room temperature. If the protein solution contains oxygen, it is recommended to degas it briefly.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution.

-

This compound stock solution. A 5-10 fold molar excess of dye to protein is a common starting point.

-

Copper(II) Sulfate solution (Final concentration typically 50-100 µM).

-

Ligand solution (Final concentration typically 250-500 µM; maintain a 5:1 ligand-to-copper ratio).

-

-

Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (Final concentration typically 1-2 mM). Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification:

-

Stop the reaction by loading the entire mixture onto a pre-equilibrated size-exclusion chromatography column.

-

Elute the sample with buffer (e.g., PBS). The larger, labeled protein will elute first in the void volume, while the smaller, unreacted dye and catalyst components will be retained and elute later.

-

Collect fractions and monitor the elution by measuring absorbance at 280 nm (protein) and ~555 nm (TAMRA dye).

-

-

Characterization: Pool the fractions containing the purified, labeled protein. Determine the protein concentration and degree of labeling using spectrophotometry.

References

A Technical Guide to the Fluorescent Properties of TAMRA-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of TAMRA-PEG3-Alkyne, a widely used fluorescent probe in biological research and drug development. This document details the spectral characteristics, outlines experimental protocols for its use, and presents key data in a structured format for easy reference.

Introduction

Tetramethylrhodamine (TAMRA)-PEG3-Alkyne is a fluorescent labeling reagent that combines the bright and photostable TAMRA fluorophore with a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group.[1][2] The TAMRA dye provides a strong fluorescent signal in the orange-red region of the visible spectrum, making it compatible with common fluorescence microscopy and flow cytometry setups.[3][4] The hydrophilic PEG linker enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving its biological function.[2] The terminal alkyne group allows for covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".

Core Fluorescent Properties

The photophysical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The key quantitative parameters are summarized in the table below. It is important to note that the local environment, such as solvent polarity and conjugation to a biomolecule, can slightly influence these spectral characteristics.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~546 - 556 nm | |

| Emission Maximum (λem) | ~563 - 579 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | |

| Recommended Solvents | DMSO, DMF |

Note: The quantum yield for this compound is not consistently reported. However, related TAMRA derivatives exhibit quantum yields that can be used as an approximation. The fluorescence of TAMRA-based probes is generally pH-insensitive between pH 4 and 9 and they exhibit excellent photostability.

Experimental Protocols

General Protocol for Labeling Azide-Modified Biomolecules with this compound via CuAAC (Click Chemistry)

This protocol provides a general workflow for labeling azide-containing biomolecules such as proteins or nucleic acids with this compound.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for stock solutions

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 500 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).

-

Add the CuSO₄ and TBTA stock solutions to a final concentration of 100-200 µM and 500-1000 µM, respectively.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or ethanol precipitation for nucleic acids.

-

-

Quantification:

-

Determine the concentration and degree of labeling of the purified conjugate by measuring the absorbance at 280 nm (for protein) or 260 nm (for nucleic acids) and at the excitation maximum of TAMRA (~555 nm).

-

Protocol for In-Gel Fluorescence Detection

This protocol describes the visualization of TAMRA-labeled proteins separated by polyacrylamide gel electrophoresis (PAGE).

Materials:

-

TAMRA-labeled protein sample

-

Laemmli sample buffer

-

Polyacrylamide gel

-

Electrophoresis apparatus

-

Fluorescence gel imager with appropriate filters for TAMRA (Excitation: ~532 nm, Emission: ~580 nm)

Procedure:

-

Sample Preparation:

-

Mix the TAMRA-labeled protein sample with Laemmli sample buffer.

-

Heat the sample at 70-95°C for 5-10 minutes.

-

-

Electrophoresis:

-

Load the prepared samples onto a polyacrylamide gel.

-

Run the gel according to standard procedures to separate the proteins by size.

-

-

Fluorescence Imaging:

-

After electrophoresis, place the gel directly into a fluorescence imager.

-

Excite the gel with a light source appropriate for TAMRA (e.g., a green laser at 532 nm).

-

Capture the fluorescence emission using a filter centered around 580 nm.

-

-

(Optional) Post-Staining:

-

After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

-

Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Workflow for labeling biomolecules with this compound.

Caption: Workflow for in-gel fluorescence detection of TAMRA-labeled proteins.

Applications

The versatile nature of this compound makes it a valuable tool for a wide range of applications in life sciences and drug discovery. Its primary use is in the fluorescent labeling of various biomolecules for:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of labeled proteins, nucleic acids, or other molecules within cells.

-

Flow Cytometry: Identifying and sorting cells based on the presence of a labeled biomolecule.

-

In-Gel Analysis: Detecting labeled proteins or nucleic acids in electrophoretic gels.

-

High-Throughput Screening: Developing fluorescence-based assays for drug discovery.

-

FRET (Förster Resonance Energy Transfer): Acting as an acceptor fluorophore when paired with a suitable donor to study molecular interactions.

Conclusion

This compound is a robust and versatile fluorescent probe with excellent photophysical properties for labeling biomolecules through click chemistry. Its brightness, photostability, and the biocompatibility of the PEG linker make it an ideal choice for a multitude of fluorescence-based applications in research and development. The provided protocols and data serve as a guide for the effective use of this powerful tool in elucidating biological processes and accelerating scientific discovery.

References

TAMRA-PEG3-Alkyne: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of TAMRA-PEG3-Alkyne in advanced biological research.

Introduction

This compound is a fluorescent labeling reagent that integrates the bright, photostable tetramethylrhodamine (TAMRA) fluorophore with a terminal alkyne group via a hydrophilic 3-unit polyethylene glycol (PEG) spacer. This molecule is a cornerstone of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Its design allows for the precise and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in complex biological samples. The PEG spacer enhances water solubility and minimizes steric hindrance, preserving the native function of the labeled molecule. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in research and drug development.

Core Properties and Specifications

The utility of this compound is defined by its chemical and photophysical properties, which are summarized below.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃₄H₃₇N₃O₇ |

| Molecular Weight | 599.68 g/mol |

| Appearance | Dark red solid |

| Solubility | Soluble in DMSO, DMF, Methanol |

| Excitation Maximum (λex) | ~547 nm |

| Emission Maximum (λem) | ~575 nm |

| Purity (HPLC) | ≥ 95% |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Principle of Action: The Click Chemistry Reaction

This compound is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the TAMRA probe and an azide group on a target biomolecule. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

Key Applications in Research and Drug Development

The ability to specifically label biomolecules with this compound opens up a wide range of applications.

-

Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of labeled proteins and other biomolecules within fixed or living cells.

-

In-Gel Fluorescence Analysis: Detect and quantify labeled proteins in complex mixtures using SDS-PAGE, providing a sensitive alternative to Western blotting.[1]

-

Drug Development: Track the cellular uptake and distribution of alkyne-modified drug candidates.

-

Proteomics: Identify and quantify newly synthesized proteins or post-translationally modified proteins through metabolic labeling with azide-containing precursors.

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol describes the general procedure for labeling a protein that has been metabolically engineered to contain an azide group.

Materials:

-

Cell lysate containing azide-modified protein.

-

This compound.

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand.

-

Sodium ascorbate.

-

Protein precipitation solution (e.g., acetone/methanol).

-

SDS-PAGE loading buffer.

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine 50 µL of cell lysate (1-5 mg/mL) with 90 µL of PBS buffer.

-

Add 2 µL of the 10 mM this compound stock solution (final concentration ~130 µM).

-

Add 4 µL of the 50 mM THPTA solution (final concentration ~1.3 mM).

-

Add 2 µL of the 50 mM CuSO₄ solution (final concentration ~0.65 mM).

-

Initiate the reaction by adding 2 µL of the 1 M sodium ascorbate solution (final concentration ~13 mM). Vortex briefly.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Protein Precipitation:

-

Precipitate the labeled proteins by adding 4 volumes of cold acetone, vortexing, and incubating at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the pellet with cold methanol.

-

-

Sample Preparation for Analysis:

-

Resuspend the protein pellet in SDS-PAGE loading buffer for in-gel fluorescence analysis.

-

Protocol 2: In-Gel Fluorescence Analysis

This protocol outlines the visualization of TAMRA-labeled proteins following SDS-PAGE.

Materials:

-

SDS-PAGE gel containing the labeled protein samples.

-

Fluorescence gel scanner with appropriate filters for TAMRA (Excitation: ~532 nm, Emission: ~580 nm).

-

Coomassie stain solution (optional, for total protein visualization).

Procedure:

-

Electrophoresis:

-

Run the SDS-PAGE gel as per standard procedures to separate the proteins.

-

-

Fluorescence Scanning:

-

After electrophoresis, place the gel directly onto the scanning bed of the fluorescence imager.

-

Scan the gel using the TAMRA channel settings. The TAMRA-labeled proteins will appear as fluorescent bands.

-

-

Total Protein Staining (Optional):

-

After fluorescence scanning, the same gel can be stained with Coomassie blue to visualize the total protein profile. This allows for comparison of the fluorescently labeled bands with the total protein content in each lane.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the bands using appropriate software to determine the relative amount of labeled protein.

-

Application in Signaling Pathway Analysis: A Case Study of EGFR

This compound can be a powerful tool to study protein trafficking in signaling pathways. For example, it can be used to visualize the internalization of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation and cancer.

Hypothetical Experiment:

-

Prepare Azide-Modified EGF: Synthesize or obtain Epidermal Growth Factor (EGF) that has been modified to contain an azide group at a site that does not interfere with receptor binding.

-

Label with this compound: Use the click chemistry protocol described above to label the azide-EGF with this compound. Purify the resulting TAMRA-EGF conjugate.

-

Cell Treatment and Imaging:

-

Culture cells that express EGFR.

-

Treat the cells with TAMRA-EGF and incubate for various time points.

-

Fix the cells and perform fluorescence microscopy to visualize the binding of TAMRA-EGF to EGFR on the cell surface and its subsequent internalization into endosomes. This allows for the real-time tracking of receptor-ligand trafficking, a critical step in the EGFR signaling cascade.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Low Labeling | Inefficient click reaction. | Ensure all reagents are fresh, especially sodium ascorbate. Optimize the concentrations of copper and ligand. |

| Absence of azide on the target molecule. | Confirm the successful incorporation of the azide group using a positive control or mass spectrometry. | |

| High Background Signal | Non-specific binding of the TAMRA probe. | Ensure thorough washing steps after the reaction. Perform protein precipitation to remove unbound dye. Include a negative control (no azide-modified protein) in your experiment. |

| Impure this compound. | Use high-purity, HPLC-grade reagent. | |

| Altered Protein Function | Labeling interferes with the protein's activity. | If possible, label at a site distant from the active site. The PEG spacer is designed to minimize this, but optimization may be needed. |

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorophore, combined with the specificity and efficiency of click chemistry, makes it an invaluable reagent for a wide range of applications in cell biology, proteomics, and drug discovery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this probe to advance their scientific investigations.

References

An In-depth Technical Guide to TAMRA-PEG3-Alkyne Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-Alkyne, a fluorescent labeling reagent increasingly utilized in biological research and drug development. We will explore its chemical properties, the principles of its application in bioconjugation via click chemistry, detailed experimental protocols, and quantitative comparisons to other common fluorescent dyes.

Introduction to TAMRA-PEG3-Alkyne

This compound is a specialized chemical probe designed for the fluorescent labeling of biomolecules. It consists of three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. Its fluorescence is largely insensitive to pH changes between 4 and 9, making it robust for various biological applications.[1][2]

-

PEG3 Linker: A three-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the entire molecule and provides spatial separation between the TAMRA dye and the target biomolecule. This separation minimizes potential steric hindrance and reduces the risk of the dye interfering with the biomolecule's natural function.[1][3]

-

Alkyne Group: A terminal alkyne functional group. This group is the reactive handle that enables the covalent attachment of the probe to a target molecule through a highly specific and efficient reaction known as click chemistry.[4]

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction allows for the precise attachment of the TAMRA dye to any biomolecule—such as a protein, nucleic acid, or glycan—that has been metabolically, enzymatically, or chemically modified to contain an azide group.

Core Properties and Quantitative Data

The chemical and spectral properties of this compound are summarized below. These values are critical for designing experiments and configuring detection instrumentation.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₇N₃O₇ | |

| Molecular Weight | 599.68 g/mol | |

| Maximum Excitation (λex) | ~546-555 nm | |

| Maximum Emission (λem) | ~579-580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 91,000 cm⁻¹M⁻¹ | |

| Reactive Group | Terminal Alkyne | |

| Target Functional Group | Azide (-N₃) | |

| Purity (HPLC) | ≥ 95% | |

| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water |

Principle of Labeling: The Click Chemistry Reaction

This compound labeling relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, meaning it proceeds with high yield under mild, aqueous conditions without cross-reacting with other functional groups found in biological systems.

The process involves two main steps:

-

Introduction of an Azide: The target biomolecule is first modified to contain an azide (-N₃) group. This can be achieved through various methods, such as metabolic labeling with an azide-containing analog of a natural substrate (e.g., azidohomoalanine for proteins) or by chemically modifying the biomolecule.

-

CuAAC Reaction: The azide-modified biomolecule is then reacted with this compound in the presence of a Cu(I) catalyst. The copper catalyst brings the alkyne and azide groups into proximity, facilitating a cycloaddition reaction that forms a stable, covalent triazole ring, thus linking the TAMRA dye to the target.

Experimental Protocols

The following protocols provide a general framework for labeling azide-modified proteins with this compound and subsequently determining the labeling efficiency.

Protocol for this compound Labeling of Proteins

This protocol is adapted from procedures for labeling proteins in cell lysates. Optimization may be required for specific proteins or sample types.

Materials:

-

Azide-modified protein sample (e.g., in cell lysate or purified)

-

This compound

-

Click-IT® Protein Reaction Buffer Kit (or individual components: CuSO₄, reducing agent)

-

Anhydrous DMSO

-

Methanol (MeOH), Chloroform (CHCl₃)

-

Tris buffer (1 M, pH 8.0) for quenching (optional)

-

PBS (Phosphate-Buffered Saline)

Procedure:

-

Prepare Reagents:

-

This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store protected from light at -20°C.

-

Copper(II) Sulfate (CuSO₄) Stock (100 mM): Prepare a 100 mM solution in deionized water.

-

Reducing Agent Stock: Prepare according to the manufacturer's instructions (e.g., 500 mM Sodium Ascorbate in water). Prepare this solution fresh.

-

-

Labeling Reaction:

-

To 50 µL of your azide-modified protein sample (e.g., 1-5 mg/mL), add the reaction components in the following order. Vortex gently after each addition.

-

10 µL of this compound stock solution (final concentration ~1.5 mM).

-

20 µL of CuSO₄ stock solution (final concentration ~28 mM).

-

20 µL of fresh reducing agent stock (final concentration ~50 mM).

-

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Protein Precipitation and Purification:

-

Add 600 µL of MeOH to the reaction mixture. Vortex thoroughly.

-

Add 150 µL of CHCl₃. Vortex thoroughly.

-

Add 300 µL of deionized water. Vortex thoroughly.

-

Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

-

Carefully remove the supernatant.

-

Wash the pellet by adding 500 µL of MeOH. Vortex and centrifuge again.

-

Repeat the wash step once more.

-

After the final wash, air-dry the protein pellet for 5-10 minutes.

-

-

Resuspension:

-

Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE loading buffer, PBS).

-

Protocol for Quantification of Labeling Efficiency

The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance: For a purified labeled protein sample, measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA, ~555 nm (A₅₅₅). Use the purification buffer as a blank.

-

Calculate Protein Concentration:

-

First, calculate the correction factor (CF) for the dye's contribution to the A₂₈₀ reading. For TAMRA, this is approximately 0.3.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

-

path length is typically 1 cm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₅₅ / (ε_dye × path length)

-

ε_dye for TAMRA is ~91,000 M⁻¹cm⁻¹.

-

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Comparative Analysis of Fluorescent Dyes

While TAMRA is a robust and widely used fluorophore, other dyes are available for protein labeling. The choice of dye depends on the specific experimental requirements, such as available laser lines, desired brightness, and photostability needs.

| Property | TAMRA | Cy3 | Alexa Fluor 555 |

| Excitation Max (nm) | ~555 | ~550 | ~555 |

| Emission Max (nm) | ~580 | ~570 | ~565 |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |

| Quantum Yield | ~0.1 - 0.3 | ~0.15 | ~0.1 |

| Photostability | Moderate | Low to Moderate | High |

| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |

| Data synthesized from various sources. |

Experimental Workflow and Key Considerations

The overall process of using this compound involves several stages, from sample preparation to final analysis.

Key Considerations:

-

Non-Specific Binding: In complex mixtures like cell lysates, some non-specific binding of the alkyne dye may occur. Negative controls (e.g., cells not treated with the azide label) are crucial to identify background signal.

-

Copper Cytotoxicity: The Cu(I) catalyst can be toxic to living cells. For live-cell imaging applications, copper-free click chemistry methods using strained alkynes (e.g., DBCO) are recommended. TAMRA-PEG3-Azide would be used in this case to react with a DBCO-modified biomolecule.

-

Photostability: While TAMRA has good photostability, prolonged exposure to intense light during fluorescence microscopy can lead to photobleaching. Use antifade reagents and minimize exposure times where possible.

-

Storage: this compound and its stock solutions should be stored desiccated at -20°C and protected from light to prevent degradation.

References

A Technical Guide to TAMRA-PEG3-Alkyne: Suppliers, Pricing, and Application in Bioconjugation

For researchers, scientists, and professionals in drug development, the fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. Among the diverse palette of available fluorophores, TAMRA (tetramethylrhodamine) derivatives are prized for their brightness and photostability. This guide provides a technical overview of TAMRA-PEG3-Alkyne, a versatile tool for bioconjugation, detailing its suppliers, pricing, and a comprehensive experimental protocol for its application in protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This compound: Structure and Properties

This compound is a fluorescent probe featuring the TAMRA fluorophore linked to a terminal alkyne group through a three-unit polyethylene glycol (PEG) spacer. The TAMRA moiety provides a strong fluorescent signal with excitation and emission maxima around 547 nm and 579 nm, respectively, making it compatible with common fluorescence microscopy and flow cytometry setups.[1] The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the latter's biological activity. The terminal alkyne group is the reactive handle for "click chemistry," enabling the covalent attachment of the dye to molecules bearing an azide group with high specificity and efficiency.

Suppliers and Pricing

The availability and cost of this compound are critical considerations for research planning and budgeting. The following table summarizes information from various suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

| Tenova Pharma | - | 5 mg | >95% | $159.00 |

| Nebula Biotechnology | NBS-230913 | 5 mg, 25 mg | >95% | Inquire |

| TargetMol | T208519 | 10 mg, 50 mg | >95% | Inquire |

| Changzhou Hopschain Chemical Co.,Ltd. | - | - | - | Inquire |

Experimental Protocol: Labeling of Azide-Modified Proteins with this compound via Click Chemistry

This protocol outlines a general procedure for the covalent labeling of a protein containing an azide group with this compound. The azide functionality can be introduced into the protein through various methods, such as metabolic labeling with an azide-bearing amino acid analog or chemical modification of specific amino acid side chains.

Materials and Reagents

-

Azide-modified protein of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4

-

Quenching/Purification Buffer: PBS, pH 7.4

-

Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification

Experimental Procedure

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 50 mM stock solution in DMSO.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL in Reaction Buffer) and the desired molar excess of this compound from the stock solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.

-

Prepare the copper catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:1 molar ratio.

-

Add the copper catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification of the Labeled Protein:

-

Following the incubation, it is crucial to remove the unreacted dye and reaction components. This is typically achieved by gel filtration chromatography or dialysis.

-

Gel Filtration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Quenching/Purification Buffer. Apply the reaction mixture to the column and elute with the same buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the Quenching/Purification Buffer. Perform several buffer changes over 24-48 hours to ensure complete removal of small molecule contaminants.

-

-

Characterization of the Labeled Protein:

-

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~547 nm (for TAMRA).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the labeling of an azide-modified protein with this compound using click chemistry.

Caption: Workflow for labeling azide-modified proteins with this compound.

Signaling Pathway Visualization

While this compound is a tool for labeling and detection rather than a direct participant in signaling pathways, it can be used to visualize proteins involved in such pathways. For instance, if a kinase of interest is metabolically labeled with an azide-containing amino acid, this compound can be used to attach a fluorescent tag to it. The following is a generic representation of a signaling cascade where a labeled protein could be visualized.

Caption: A generic signaling pathway illustrating a potential labeled protein.

References

An In-depth Technical Guide on the Safety of TAMRA-PEG3-Alkyne

Physicochemical Properties

The following table summarizes the known physical and chemical properties of TAMRA-PEG3-Alkyne and its closely related analogs. This data is essential for proper handling, storage, and use in experimental settings.

| Property | Value | Notes |

| Molecular Weight | 599.68 g/mol [2][3] | |

| Appearance | Dark red amorphous solid[4] | |

| Purity | >95% (HPLC)[2] | |

| Solubility | Soluble in DMSO and DMF | The polyethylene glycol (PEG) linker enhances aqueous solubility. |

| Excitation Maximum (λex) | 547 nm | |

| Emission Maximum (λem) | 565 nm | For the related compound 5/6-TAMRA-PEG3-Azide. |

| Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | For the related compound 5/6-TAMRA-PEG3-Azide in MeOH. |

Hazard Identification and Safety Precautions

While a specific hazard classification for this compound is not available, a safety data sheet for a related chemical suggests the following potential hazards and precautionary measures. It is prudent to handle this compound as a potentially hazardous substance.

Potential Hazards (based on a related compound):

-

H317: May cause an allergic skin reaction.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H402: Harmful to aquatic life.

-

H413: May cause long lasting harmful effects to aquatic life.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Use chemical safety goggles.

-

Hand Protection: Wear common chemical resistant gloves.

-

Respiratory Protection: If handling as a powder or generating dust, use a respirator. Work under a hood is advised.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound.

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | |

| Storage Conditions | Store in a dry, cool, and dark place. Desiccate. | |

| Stock Solution Storage | Aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles. | |

| Shelf Life | A shelf life of 12 months is often cited for the closely related TAMRA-PEG3-Azide when stored at -20°C in solid form. |

Preparation of Stock Solutions:

-

Briefly centrifuge the vial to collect the solid material at the bottom.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

-

Vortex until the solid is completely dissolved.

-

Aliquot into smaller volumes in amber or foil-wrapped tubes to protect from light.

-

Store at -20°C for short-term or -80°C for long-term storage.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended based on information for similar compounds:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

-

Ensure adequate ventilation.

-

Keep away from sources of ignition.

-

Absorb the spill with an inert material (e.g., vermiculite, dry sand, earth).

-

Place the absorbed material into a chemical waste container.

-

Clean the affected area thoroughly.

The following diagram illustrates a general workflow for handling a chemical spill.

References

Solubility of TAMRA-PEG3-Alkyne in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of TAMRA-PEG3-Alkyne, a fluorescent probe commonly utilized in bioconjugation and cellular imaging. The inclusion of a three-unit polyethylene glycol (PEG) spacer significantly influences its behavior in aqueous environments, a critical consideration for experimental design and execution in biological applications.

Core Concepts: Understanding the Solubility of this compound

Tetramethylrhodamine (TAMRA) is an intrinsically hydrophobic fluorophore.[1] Consequently, its direct use in aqueous buffers is often limited, necessitating the use of organic co-solvents which may be incompatible with biological systems. The covalent attachment of a hydrophilic PEG3 linker to the TAMRA core in this compound is a key modification designed to enhance its water solubility.[2][3] This modification improves its handling and utility in common biological buffers such as Phosphate-Buffered Saline (PBS) and Tris buffer.

While product datasheets describe this compound as "water-soluble," quantitative solubility limits in specific aqueous buffers are not extensively published.[2] It is generally recommended to prepare high-concentration stock solutions in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which are then diluted into the desired aqueous buffer for the final experimental concentration.[4]

Several factors can influence the solubility and stability of this compound in aqueous solutions:

-

pH: The fluorescence of TAMRA is stable between pH 4 and 9. While the solubility is generally good within this range, extreme pH values should be avoided as they can affect the stability of the molecule.

-

Buffer Composition and Ionic Strength: The presence of salts in buffers like PBS can influence the solubility of PEGylated compounds. High salt concentrations may lead to a "salting-out" effect, potentially reducing solubility.

-

Presence of Other Solutes: The presence of proteins, detergents, or other macromolecules in the solution can interact with the fluorescent probe, potentially affecting its solubility and fluorescent properties.

Quantitative Data Summary

Specific quantitative solubility data for this compound in various aqueous buffers is not widely available in published literature. However, based on product information for this compound and its analogues, the following table summarizes the known solubility characteristics.

| Solvent/Buffer | Solubility Classification | Recommended Practice | Source(s) |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions | |

| Dimethylformamide (DMF) | High | Recommended for stock solutions | |

| Aqueous Buffers | |||

| Water | Slightly Soluble to Water-Soluble | Dilute from organic stock | |

| Phosphate-Buffered Saline (PBS) | Expected to be Soluble | Dilute from organic stock | |

| Tris Buffer | Expected to be Soluble | Dilute from organic stock |

Experimental Protocols

As a specific, validated protocol for determining the solubility of this compound is not published, a general protocol for assessing the solubility of a fluorescent compound in an aqueous buffer is provided below. This method is based on spectrophotometric quantification.

Protocol: Spectrophotometric Determination of Aqueous Solubility

1. Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Calibrated pipettes

-

1.5 mL microcentrifuge tubes

2. Procedure:

-

Preparation of a Standard Curve: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform a serial dilution of the stock solution in the aqueous buffer to prepare a series of standards with known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a blank containing only the buffer). c. Measure the absorbance of each standard at the maximum absorbance wavelength of TAMRA (approximately 553 nm). d. Plot a standard curve of absorbance versus concentration and determine the linear regression equation.

-

Solubility Determination: a. Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). b. Vortex the tube vigorously for 2 minutes to facilitate dissolution. c. Incubate the suspension at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous gentle agitation to reach equilibrium. d. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. e. Carefully collect the supernatant without disturbing the pellet. f. Measure the absorbance of the supernatant at 553 nm. g. Use the linear regression equation from the standard curve to calculate the concentration of the dissolved this compound in the supernatant. This concentration represents the solubility limit under the tested conditions.

Visualizations

The following diagrams illustrate key concepts related to the solubility and use of this compound.

Caption: Factors influencing the aqueous solubility of this compound.

References

excitation and emission spectra of TAMRA-PEG3-Alkyne

An In-depth Technical Guide on the Excitation and Emission Spectra of TAMRA-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a versatile and robust fluorescent dye from the rhodamine family, recognized for its bright orange-red fluorescence and high photostability.[1][2] The this compound derivative incorporates a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group. The hydrophilic PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule.[3][4] The alkyne functional group enables covalent labeling of azide-modified molecules through a highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5]

This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows relevant to research and drug development.

Core Spectroscopic and Physicochemical Properties

The photophysical properties of TAMRA derivatives can be influenced by factors such as the specific isomer (e.g., 5-TAMRA or 6-TAMRA), solvent environment, and conjugation to a biomolecule. The data presented below are compiled from various sources for this compound and closely related derivatives to provide a representative overview.

Data Presentation: Quantitative Spectroscopic Data

| Property | Value Range | Notes | Source(s) |

| Excitation Maximum (λex) | 541 - 556 nm | Also reported as ~547 nm. Efficiently excited by 543 nm and 561 nm laser lines. | |

| Emission Maximum (λem) | 565 - 580 nm | The emission range is suitable for detection in standard orange-red fluorescence channels. | |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | A high extinction coefficient contributes to the brightness of the fluorophore. | |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The quantum yield can be highly dependent on the local molecular environment. | |

| Recommended Excitation Sources | Mercury-arc lamps (546 nm line), He-Ne lasers (544 nm line), green lasers (532 nm), Ar-Kr lasers (543 nm) | The broad absorption spectrum allows for flexibility in the choice of excitation source. | |

| Solubility | DMSO, DMF, Methanol | Soluble in common organic solvents used for preparing stock solutions. |

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the steps for determining the using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., PBS, DMSO, or methanol)

-

Spectrofluorometer

-

1 cm pathlength quartz cuvette

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-5 µM) in the desired solvent or buffer (e.g., 10 mM HEPES-NaOH, pH 7.4). Ensure the absorbance of the solution at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to emission scan mode.

-

Set the excitation wavelength to the expected maximum (e.g., 545 nm).

-

Scan the emission fluorescence from approximately 550 nm to 700 nm.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to excitation scan mode.

-

Set the emission wavelength to the determined maximum (e.g., 575 nm).

-

Scan the excitation wavelength from approximately 480 nm to 570 nm.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Protocol for Labeling Azide-Modified Biomolecules via CuAAC (Click Chemistry)

This protocol provides a general workflow for conjugating this compound to a biomolecule containing an azide group.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column for purification

Methodology:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of this compound.

-

Add the copper ligand TBTA, if used.

-

Initiate the reaction by adding CuSO₄ followed immediately by the sodium ascorbate. The final concentrations are typically in the range of 1 mM copper and 5 mM ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Separate the TAMRA-labeled biomolecule from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the brightly colored, labeled biomolecule.

-

-

Characterization: Confirm the labeling and determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the TAMRA dye (at ~545 nm).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and applications for this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Experimental workflow for live-cell imaging with a TAMRA-labeled molecule.

Caption: Visualizing receptor-mediated endocytosis with a TAMRA-labeled ligand.

References

Methodological & Application

Application Notes and Protocols for Cell Labeling with TAMRA-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-Alkyne is a fluorescent probe used for the detection and visualization of biomolecules in cells. It consists of the bright and photostable TAMRA (tetramethylrhodamine) fluorophore attached to an alkyne group via a hydrophilic PEG3 spacer.[1] This probe is primarily utilized in "click chemistry," a highly specific and efficient bioorthogonal reaction.[2][3]

The core principle involves a two-step process. First, cells are metabolically labeled by introducing a biological precursor containing a complementary azide (-N₃) functional group.[2] This azide-modified precursor is incorporated by the cell's natural metabolic pathways into newly synthesized biomolecules, such as proteins, DNA, or glycans.[4] Second, the alkyne group on the this compound probe is covalently ligated to the azide-tagged biomolecule via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This forms a stable triazole linkage, allowing for the sensitive and specific fluorescent labeling of the target molecules. The PEG3 spacer helps to increase the water solubility of the probe and minimizes steric hindrance between the dye and the target biomolecule.

This technique provides a powerful alternative to traditional labeling methods like radioactive isotopes or fluorescent protein expression, offering high sensitivity and specificity with minimal perturbation to the biological system.

Principle of Detection: Click Chemistry

The labeling strategy is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific as both the azide and alkyne functional groups are bioorthogonal, meaning they are largely absent from and non-reactive with native biological molecules. The reaction is catalyzed by a Cu(I) ion, which is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.

Caption: Mechanism of this compound labeling via Click Chemistry.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

| Reagent | For Fluorescence Microscopy (in situ) | For In-Gel Fluorescence (in lysate) |

| This compound | 1 - 25 µM | 10 - 50 µM |

| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | 100 µM - 1 mM |

| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | 500 µM - 5 mM |

| Reducing Agent (e.g., Na-Ascorbate) | 2.5 - 5 mM | 5 - 15 mM |

Note: These are starting concentrations and should be optimized for specific cell types and experimental conditions to maximize signal-to-noise ratio.

Table 2: Spectroscopic Properties of TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ |

| Common Filter Set | TRITC / Cy3 |

(Data synthesized from multiple sources)

Experimental Protocols

The general workflow for labeling cells with this compound involves three main stages: metabolic labeling with an azide-containing precursor, cell fixation and permeabilization (for microscopy) or cell lysis (for gel analysis), and the copper-catalyzed click reaction.

Caption: General experimental workflow for cell labeling.

Protocol 1: Labeling of Nascent Proteins for Fluorescence Microscopy

This protocol is designed for visualizing newly synthesized proteins within fixed cells.

Materials:

-

Cells cultured on glass coverslips

-

Methionine-free culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

-

Blocking Buffer: 3% BSA in PBS

-

Click Reaction Cocktail (prepare fresh):

-

This compound (from 10 mM stock in DMSO)

-

Copper (II) Sulfate (CuSO₄) (from 50 mM stock in H₂O)

-

THPTA (from 50 mM stock in H₂O)

-

Sodium Ascorbate (from 500 mM stock in H₂O, prepare immediately before use)

-

-

Nuclear stain (e.g., DAPI)

Procedure:

-

Metabolic Labeling: a. Wash cells once with pre-warmed PBS. b. Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine. c. Add AHA to the medium to a final concentration of 25-50 µM. d. Incubate cells for 4-8 hours (or desired time) under normal growth conditions.

-

Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% PFA for 15 minutes at room temperature. c. Wash cells three times with PBS. d. Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes. e. Wash cells three times with PBS.

-

Click Reaction: a. Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes. b. Prepare the Click Reaction Cocktail. For a 500 µL reaction, add reagents in the following order, vortexing gently after each addition:

- 439 µL PBS

- 10 µL CuSO₄ solution (Final: 1 mM)

- 1 µL this compound stock (Final: 20 µM)

- 20 µL THPTA solution (Final: 2 mM)

- 30 µL Sodium Ascorbate solution (Final: 30 mM) c. Aspirate the blocking buffer and add the Click Reaction Cocktail to the cells. d. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Imaging: a. Remove the reaction cocktail and wash cells three times with PBS. Increasing the number and duration of washes can help reduce background. b. (Optional) Stain nuclei with DAPI for 5 minutes. c. Wash twice more with PBS. d. Mount the coverslip on a microscope slide and image using a fluorescence microscope with appropriate filters for TAMRA.

Protocol 2: Labeling of Nascent Proteins for In-Gel Fluorescence Detection

This protocol is for the bulk analysis of newly synthesized proteins in a cell population via SDS-PAGE.

Materials:

-

AHA-labeled cell pellet

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Click Reaction Cocktail (prepare fresh)

-

Cold acetone

-

Cold methanol

-

SDS-PAGE loading buffer

Procedure:

-

Metabolic Labeling & Cell Lysis: a. Label cells with AHA as described in Protocol 1 (steps 1a-1d). b. Harvest cells and wash the pellet with ice-cold PBS. c. Lyse the cell pellet in an appropriate volume of Lysis Buffer. d. Clarify the lysate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) and transfer the supernatant to a new tube. e. Determine protein concentration using a standard assay (e.g., BCA).

-

Click Reaction in Lysate: a. In a microfuge tube, combine 20-50 µg of protein lysate with PBS to a final volume of ~70 µL. b. Prepare the Click Reaction Cocktail. For a 100 µL final reaction volume, add reagents in the following order:

- Protein Lysate/PBS mixture (~70 µL)

- 2 µL CuSO₄ solution (Final: 1 mM)

- 1 µL this compound stock (Final: 100 µM)

- 4 µL THPTA solution (Final: 2 mM)

- 20 µL Sodium Ascorbate solution (Final: 100 mM)

- Adjust to 100 µL with PBS if necessary. c. Vortex gently and incubate for 1 hour at room temperature, protected from light.

-

Protein Precipitation and Sample Preparation: a. Precipitate the labeled protein by adding 4 volumes of cold acetone (400 µL). b. Incubate at -20°C for 20 minutes. c. Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the protein. d. Carefully discard the supernatant, which contains unreacted dye. e. Gently wash the pellet with 200 µL of cold methanol and centrifuge again. f. Air-dry the pellet for 5-10 minutes. Do not over-dry. g. Resuspend the pellet in SDS-PAGE loading buffer. Heat at 70-95°C for 5-10 minutes.

-

Gel Electrophoresis and Imaging: a. Resolve the protein samples on a polyacrylamide gel. b. After electrophoresis, scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for TAMRA. c. The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient metabolic labeling. | Ensure cells are healthy and actively dividing. Optimize concentration and incubation time of the azide precursor. |

| Incomplete click reaction. | Use freshly prepared stocks, especially the reducing agent (sodium ascorbate). Ensure correct reagent concentrations and pH. | |

| Insufficient amount of target protein. | Increase the amount of cell lysate used for the in-gel reaction. | |

| High Background / Non-specific Binding | Unreacted fluorescent probe remaining. | For microscopy, increase the number and duration of wash steps. For gel analysis, ensure the protein precipitation step is performed effectively. |

| Non-specific binding of the dye to cellular components or the gel matrix. | Include a blocking step (e.g., BSA) for microscopy. Titrate the TAMRA-alkyne concentration to find the lowest effective dose. A negative control (no azide precursor) is essential to assess non-specific dye binding. | |

| Copper-mediated protein damage/aggregation. | Keep samples on ice and use protease inhibitors. The use of a copper-chelating ligand like THPTA helps minimize damage. | |

| Smeared Fluorescent Bands (In-Gel) | Protein degradation. | Use protease inhibitors throughout the lysis and reaction steps. |

| Protein aggregation. | Ensure the protein pellet is fully solubilized in loading buffer. Consider a stronger lysis or solubilization buffer. |

References

- 1. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes & Protocols: TAMRA-PEG3-Alkyne for Protein Labeling via Click Chemistry

These application notes provide a detailed protocol for the selective labeling of azide-modified proteins with TAMRA-PEG3-Alkyne using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This method is highly efficient and specific, enabling robust fluorescent labeling of proteins for various downstream applications, including proteomics, microscopy, and flow cytometry.

Introduction

Click chemistry offers a powerful and bioorthogonal approach to protein labeling. The reaction involves the specific ligation of an azide-functionalized biomolecule with an alkyne-containing probe. This protocol details the use of this compound, a fluorescent probe containing a terminal alkyne group. The TAMRA (tetramethylrhodamine) fluorophore provides a bright and photostable signal in the orange-red spectrum, while the PEG3 (polyethylene glycol) linker enhances solubility and reduces steric hindrance.

This technique is applicable for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group. For instance, cells can be cultured with azide-bearing amino acid analogs, such as azidohomoalanine (AHA), which are incorporated into newly synthesized proteins. These azide-modified proteins can then be specifically tagged with this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical protein labeling experiment using this compound. These values can serve as a starting point for experimental design and optimization.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 10 - 100 µM | Start with 25-50 µM and optimize for signal-to-noise ratio. |

| Copper (II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | A final concentration of 1 mM is commonly used. |

| Reducing Agent (e.g., TCEP, Sodium Ascorbate) Concentration | 1 - 5 mM | Use a 5-10 fold excess relative to CuSO₄. TCEP is often preferred as it is more stable. |

| Ligand (e.g., TBTA, THPTA) Concentration | 100 µM - 1 mM | Use at a similar concentration to CuSO₄ to stabilize the Cu(I) ion. |

| Reaction Time | 30 - 120 minutes | Typically, 1 hour is sufficient for complete labeling at room temperature. |

| Reaction Temperature | 4 - 37 °C | Room temperature (20-25 °C) is standard. Lower temperatures can be used to minimize protein degradation. |

| Excitation/Emission Wavelengths | ~546 nm / ~579 nm | Optimal wavelengths for TAMRA fluorophore detection. |

Experimental Workflow

The overall experimental workflow for labeling azide-modified proteins with this compound is depicted below. This process involves sample preparation, the click chemistry reaction, removal of excess reagents, and finally, analysis of the labeled proteins.

Detailed Protocol: In Vitro Protein Labeling

This protocol provides a step-by-step guide for labeling a purified azide-modified protein or a complex protein lysate in vitro.

4.1. Materials and Reagents

-

Azide-modified protein sample (e.g., in PBS or Tris buffer)

-

This compound (e.g., 10 mM stock in DMSO)

-

Copper (II) Sulfate (CuSO₄) (e.g., 50 mM stock in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)

-

Buffer (e.g., PBS or Tris, pH 7.4)

-

Protein precipitation solution (e.g., methanol/chloroform/water or acetone)

-

Wash buffer (e.g., methanol)

-

Resuspension buffer (e.g., 1x SDS-PAGE loading buffer)

4.2. Preparation of Click Chemistry Reaction Cocktail

It is recommended to prepare a fresh reaction cocktail immediately before use. The following volumes are for a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction sizes.

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Buffer: To bring the final volume to 100 µL.

-

Azide-modified protein: 10-50 µg.

-

This compound: 1 µL of 10 mM stock (final concentration: 100 µM).

-

TBTA: 1 µL of 10 mM stock (final concentration: 100 µM).

-

CuSO₄: 2 µL of 50 mM stock (final concentration: 1 mM).

-

TCEP: 10 µL of 50 mM stock (final concentration: 5 mM).

-

-